8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
CAS No.: 1864064-50-5
Cat. No.: VC3084625
Molecular Formula: C12H24Cl2N2O
Molecular Weight: 283.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864064-50-5 |
|---|---|
| Molecular Formula | C12H24Cl2N2O |
| Molecular Weight | 283.23 g/mol |
| IUPAC Name | 8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H |
| Standard InChI Key | HXHAUXAUEISUIP-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl |
| Canonical SMILES | C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl |
Introduction
Chemical Identification and Properties
Basic Identification
8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is characterized by specific chemical identifiers that distinguish it from other organic compounds.
| Parameter | Value |
|---|---|
| CAS Number | 1864064-50-5 |
| Molecular Formula | C12H24Cl2N2O |
| Molecular Weight | 283.23 g/mol |
| IUPAC Name | 8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
The compound is classified as a bicyclic amine derivative with significant structural complexity .
Structural Characteristics
8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride features several key structural elements that contribute to its chemical and biological properties:
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A bicyclic 8-azabicyclo[3.2.1]octane core structure featuring a nitrogen atom integrated into the ring system
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An amine functional group at the 3-position of the bicyclic structure
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A tetrahydro-2H-pyran moiety attached at the 8-position
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Two hydrochloride counter-ions that form the dihydrochloride salt
This unique structural arrangement combines the conformational constraints of a bicyclic system with the versatile binding characteristics of both amine and tetrahydropyran functional groups.
Physical Properties
While comprehensive physical property data is limited in the available literature, the compound is characterized as a complex organic substance with specific properties related to its structure. As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications requiring aqueous solubility.
| Supplier | Catalog Number | Purity Specification |
|---|---|---|
| Vulcan Chem | VC3084625 | Research grade |
| Pharmint/EOS Med Chem | Not specified | Research grade |
| Huarong Pharm | HR090969 | Research grade |
| AK Scientific | 6732EP | Min. 97% |
The compound is typically supplied for research and development purposes with explicit restrictions against use in foods, cosmetics, drugs, consumer products, biocides, or pesticides unless otherwise stated .
Comparison with Related Compounds
Structural Analogues
To better understand the potential properties and applications of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, it is valuable to compare it with structurally related compounds:
| Compound | Structural Relationship | Notable Differences |
|---|---|---|
| N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide | Contains the same azabicyclo[3.2.1]octane core | Features a benzyl group at position 8 instead of tetrahydropyran; contains an amide instead of an amine |
| 8-Oxa-3-azabicyclo[3.2.1]octane compounds | Similar bicyclic structure | Contains oxygen at position 8 instead of nitrogen with tetrahydropyran |
| (Tetrahydro-2H-pyran-4-yl)methanamine | Contains the tetrahydropyran group | Lacks the bicyclic structure; simpler compound |
These structural relationships may provide insights into the potential pharmacological properties and applications of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .
Functional Similarities
From a functional perspective, this compound shares characteristics with other bicyclic amine derivatives that have been explored in medicinal chemistry:
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The rigid bicyclic structure provides conformational constraints that can enhance selectivity for biological targets
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The amine functionality at position 3 serves as a potential pharmacophore for interactions with biological receptors
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The tetrahydropyran substituent may contribute to specific binding characteristics and pharmacokinetic properties
The combination of these features positions 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within an important class of compounds that continue to be explored for their diverse applications in drug discovery.
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